molecular formula C9H12ClN5 B1402662 3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride CAS No. 1361116-44-0

3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride

Cat. No. B1402662
M. Wt: 225.68 g/mol
InChI Key: PWMGLNQTOAOCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride (AMPyH) is a small molecule that has been extensively studied for its potential applications in scientific research. It is a highly versatile compound that has been used in a variety of studies, ranging from drug design and development to biochemical and physiological studies.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds related to 3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride have been synthesized and evaluated for their antimicrobial activities. For instance, azetidin-2-one containing pyrazoline derivatives have shown significant antibacterial and antifungal properties (Shailesh et al., 2012; El-Kashef et al., 2018).

Synthesis and Biological Activity of Derivatives

Several studies have focused on synthesizing novel derivatives of pyrazolo[3,4-b]pyrazine and evaluating their biological activities. Some of these derivatives have been found to possess significant anti-inflammatory, analgesic, and anticonvulsant activities (El-Sawy et al., 2014; Chopde et al., 2012).

Anticancer Activity

Research into pyrazolo[3,4-b]pyrazine derivatives has also explored their potential anticancer properties. Some studies have demonstrated that these compounds can inhibit the growth of cancer cells, such as breast adenocarcinoma cells (Abdellatif et al., 2014).

Novel Derivatives for Specific Biological Targets

Novel derivatives of pyrazolo[3,4-b]pyrazine have been synthesized for targeting specific biological mechanisms. For example, compounds targeting the insulin-like growth factor-I receptor (IGF-IR) have been developed, showing potential for treating conditions related to this receptor (Mulvihill et al., 2008).

properties

IUPAC Name

3-(azetidin-3-yl)-1-methylpyrazolo[3,4-b]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5.ClH/c1-14-9-8(11-2-3-12-9)7(13-14)6-4-10-5-6;/h2-3,6,10H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMGLNQTOAOCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CN=C2C(=N1)C3CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride
Reactant of Route 2
3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride
Reactant of Route 3
3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride
Reactant of Route 4
3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride
Reactant of Route 5
3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride
Reactant of Route 6
3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride

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